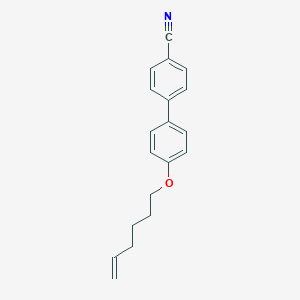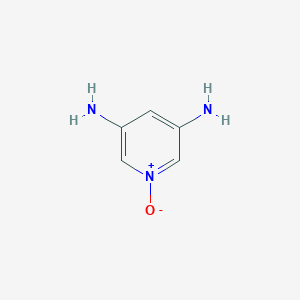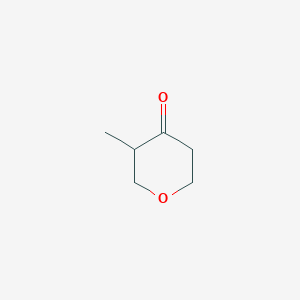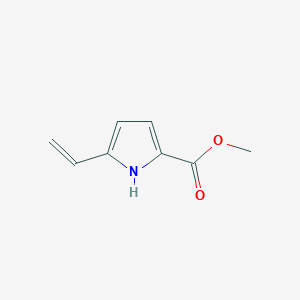
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate (MEPC) is a chemical compound that belongs to the pyrrole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. MEPC is a versatile compound that can be synthesized using different methods, and its unique chemical structure offers numerous benefits for scientific research. In
Mécanisme D'action
The mechanism of action of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is not well understood. However, studies have shown that Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can interact with various biological targets, including enzymes, receptors, and ion channels. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity.
Effets Biochimiques Et Physiologiques
Studies have shown that Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has various biochemical and physiological effects. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been shown to have antioxidant activity, which can protect cells from oxidative damage. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been shown to have antitumor activity, which can inhibit the growth of cancer cells. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been shown to have antimicrobial activity, which can inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments. It is easy to synthesize and has a high yield. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is also stable and can be stored for long periods without degradation. However, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has some limitations for lab experiments. It is not water-soluble, which can limit its applications in aqueous environments. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is also sensitive to light and heat, which can cause degradation.
Orientations Futures
There are several future directions for research on Methyl 5-ethenyl-1H-pyrrole-2-carboxylate. One direction is to explore the potential applications of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate in drug discovery. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be used as a starting material to synthesize novel compounds with potential therapeutic activities. Another direction is to explore the potential applications of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate in materials science. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be used to synthesize new polymers with unique properties for various applications. Finally, more studies are needed to understand the mechanism of action of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate and its potential applications in various fields.
Conclusion:
In conclusion, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate is a versatile compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be synthesized using different methods, and its unique chemical structure offers numerous benefits for scientific research. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has various biochemical and physiological effects, and its potential applications in drug discovery and materials science make it an exciting area of research. Further studies are needed to understand the mechanism of action of Methyl 5-ethenyl-1H-pyrrole-2-carboxylate and its potential applications in various fields.
Méthodes De Synthèse
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate can be synthesized using various methods, including the Hantzsch reaction, the Paal-Knorr reaction, and the Pictet-Spengler reaction. The Hantzsch reaction is the most common method used to synthesize Methyl 5-ethenyl-1H-pyrrole-2-carboxylate. This method involves the reaction of 2-amino-3-butenenitrile with ethyl acetoacetate and formaldehyde in the presence of a catalyst. The Paal-Knorr reaction involves the reaction of 1,4-dicarbonyl compounds with amino compounds, while the Pictet-Spengler reaction involves the reaction of tryptamines with aldehydes or ketones.
Applications De Recherche Scientifique
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research. In medicinal chemistry, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been used to synthesize novel compounds with potential antitumor, anti-inflammatory, and antimicrobial activities. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been used to synthesize compounds with potential applications in the treatment of Alzheimer's disease and Parkinson's disease. In materials science, Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has been used to synthesize polymers, which have potential applications in drug delivery systems and tissue engineering. Methyl 5-ethenyl-1H-pyrrole-2-carboxylate has also been used to synthesize fluorescent dyes, which have potential applications in bioimaging.
Propriétés
Numéro CAS |
198703-16-1 |
|---|---|
Nom du produit |
Methyl 5-ethenyl-1H-pyrrole-2-carboxylate |
Formule moléculaire |
C8H9NO2 |
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
methyl 5-ethenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H9NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3-5,9H,1H2,2H3 |
Clé InChI |
YIJXOYFVYBEYQM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(N1)C=C |
SMILES canonique |
COC(=O)C1=CC=C(N1)C=C |
Synonymes |
1H-Pyrrole-2-carboxylicacid,5-ethenyl-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,8-dimethoxy-2-(2-methoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B174730.png)
![8-Amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B174742.png)
![N-[2-(1H-indol-3-yl)ethyl]icosanamide](/img/structure/B174743.png)
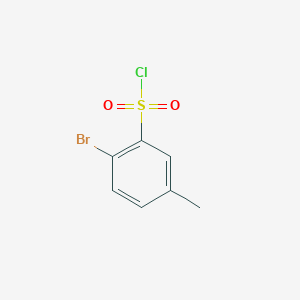
![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)
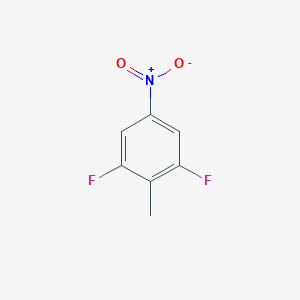

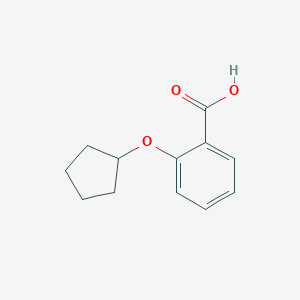
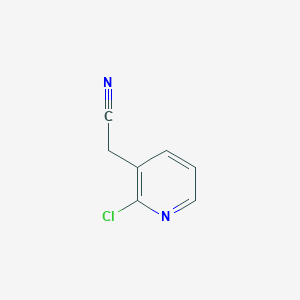
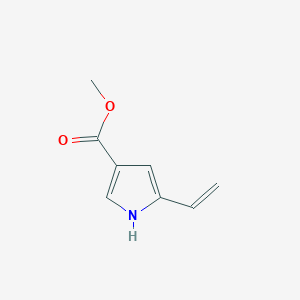
![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)
